2,5-Difluoro vs. Unsubstituted Phenyl: ~11‑Fold Improvement in DPP‑IV Inhibitory Potency
In the thiazolidide series derived from β‑homophenylalanine, the parent unsubstituted phenyl compound (compound 9) displayed a DP‑IV IC₅₀ of 3,000 nM. The 2,5‑difluoro analogue (22q) achieved an IC₅₀ of 270 nM, representing an 11.1‑fold potency gain [1]. This head‑to‑head comparison within the same study and assay format isolates the contribution of the 2,5‑difluorophenyl ring.
| Evidence Dimension | DP‑IV (DPP‑4) inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 270 nM (as the β‑amino thiazolidide derivative of 2‑amino‑4‑(2,5‑difluorophenyl)butanoic acid, compound 22q) |
| Comparator Or Baseline | 3,000 nM (unsubstituted phenyl analogue, compound 9) |
| Quantified Difference | 11.1‑fold improvement |
| Conditions | In vitro DP‑IV enzyme inhibition assay; all multiple IC₅₀ determinations were within 1.4‑fold of the reported average (Bioorg. Med. Chem. Lett. 2004, 14, 4759–4762). |
Why This Matters
Selecting the 2,5‑difluoro building block over the unsubstituted phenyl analogue is required to achieve sub‑micromolar DPP‑IV potency in this chemotype; the non‑fluorinated scaffold is essentially inactive.
- [1] Xu, J.; Ok, H. O.; Gonzalez, E. J.; Colwell, L. F. Jr.; Habulihaz, B.; He, H.; Leiting, B.; Lyons, K. A.; Marsilio, F.; Patel, R. A.; Wu, J. K.; Thornberry, N. A.; Weber, A. E.; Parmee, E. R. Discovery of Potent and Selective β-Homophenylalanine Based Dipeptidyl Peptidase IV Inhibitors. Bioorg. Med. Chem. Lett. 2004, 14 (18), 4759–4762. https://doi.org/10.1016/j.bmcl.2004.06.099. View Source
